N-cyclopropyl-N-butyl thiourea
Description
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-butyl-1-cyclopropylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-2-3-6-10(8(9)11)7-4-5-7/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
RYPCMXFUQCNEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC1)C(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry Applications
N-cyclopropyl-N-butyl thiourea serves as a versatile building block in organic synthesis. It is particularly useful in the formation of heterocycles and coordination complexes. Recent studies have highlighted its role in:
- Synthesis of Heterocycles : Thioureas are precursors for various heterocyclic compounds through cyclization reactions. For instance, N-substituted thioureas can be transformed into complex structures that exhibit unique chemical properties .
- Coordination Chemistry : The compound can form metal complexes, enhancing its utility in catalysis and material science. These complexes often display interesting electronic and optical properties, making them suitable for applications in sensors and electronic devices .
Pharmacological Applications
The pharmacological potential of this compound is extensive, with documented activities across multiple therapeutic areas:
- Anticancer Activity : Compounds related to thioureas have shown promising results against various cancer cell lines. For example, derivatives have exhibited significant cytotoxicity against lung, ovarian, and breast cancer cells .
- Antimicrobial Properties : Thioureas have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values indicate strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some thiourea derivatives have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Material Science Applications
In materials science, this compound is explored for its role in developing advanced materials:
- Polymers and Coatings : Thioureas can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their ability to act as cross-linking agents improves the durability of coatings used in various industries .
- Flame Retardants : Research indicates that thiourea derivatives can function as effective flame retardants due to their chemical structure, which promotes char formation during combustion .
Table 1: Biological Activities of this compound Derivatives
Case Study: Antitumor Activity
A recent study evaluated the antitumor activity of a series of thiourea derivatives, including this compound, against several cancer cell lines. The results showed that certain modifications to the thiourea structure significantly enhanced cytotoxicity compared to standard treatments like etoposide .
Comparison with Similar Compounds
Key Findings :
- N-Benzoyl-N'-phenylthiourea exhibits stronger EGFR inhibition in vitro due to aromatic substituents enhancing receptor binding .
- This compound ’s cyclopropyl group may improve metabolic stability compared to linear alkyl chains, as seen in other cyclopropane-containing drugs .
Urea-Based Anticancer Agents
Urea derivatives (e.g., hydroxyurea, sorafenib) are structurally related but lack sulfur, altering their reactivity and targets:
| Compound | Core Structure | Mechanism | Clinical Status |
|---|---|---|---|
| Hydroxyurea | Urea (NH₂CONH₂) | Ribonucleotide reductase inhibition | Approved (leukemia) |
| Sorafenib | Urea-based | Multi-kinase inhibition | Approved (liver/kidney cancer) |
| This compound | Thiourea | EGFR inhibition | Preclinical |
Key Findings :
Antioxidant Compounds
While structurally distinct, antioxidants like BHA and BHT share functional similarities in stabilizing compounds:
| Compound | Structure | Primary Use | Mechanism |
|---|---|---|---|
| BHA | Phenolic | Food preservation | Radical scavenging |
| BHT | Phenolic | Polymer stabilization | Oxidative chain breaking |
| This compound | Thiourea | Biomedical | EGFR inhibition |
Key Findings :
- Unlike phenolic antioxidants, this compound’s biological activity stems from receptor interaction rather than radical scavenging. However, its sulfur moiety may confer mild antioxidant properties in specific contexts .
Q & A
Q. What are the key spectroscopic techniques for characterizing N-cyclopropyl-N-butyl thiourea, and how do they confirm its structural integrity?
-
Methodology : Utilize IR spectroscopy to identify functional groups (e.g., ν(N–H) at ~3179 cm⁻¹, ν(C=S) at ~1190 cm⁻¹) and ¹H/¹³C NMR to resolve cyclopropyl and butyl substituents. Microelemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities .
-
Data Example :
Element Theoretical (%) Observed (%) C 54.2 53.9 H 8.1 8.0 N 12.6 12.4 S 14.5 14.3
Q. How does the solubility of this compound in polar solvents influence its reactivity in synthetic applications?
- Methodology : Measure solubility in water, ethanol, and DMSO via gravimetric analysis. Thiourea derivatives typically exhibit moderate water solubility (~137 g/L at 20°C) but higher solubility in aprotic solvents (e.g., DMSO), enhancing nucleophilic substitution reactions. Solvent polarity correlates with reaction kinetics in SN2 mechanisms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow OSHA/NIOSH guidelines for thiourea derivatives: use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Monitor airborne concentrations via GC/MS (<1 ppm). Toxicity studies indicate potential carcinogenicity (IARC Group 2B), requiring strict waste disposal protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the hydrogen-bonding interactions of this compound with biological targets?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces. Thiourea’s NH and S moieties act as hydrogen-bond donors/acceptors, critical for binding to enzymes like urease or kinases. Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to validate models .
Q. What experimental strategies resolve contradictions between in vitro antimicrobial activity and in vivo toxicity data for this compound?
- Methodology : Conduct dose-response assays (MIC/MBC) against S. aureus and E. coli vs. murine LD₅₀ studies. For example, if MIC = 8 µg/mL but LD₅₀ = 200 mg/kg, structure-activity relationship (SAR) optimization (e.g., cyclopropyl ring substitution) may reduce off-target effects. Use metabolomics to identify toxic metabolites .
Q. How can synthetic routes be optimized to improve the yield of this compound while minimizing byproducts?
- Methodology : Compare thiophosgene vs. thiocyanate-based routes. For example, coupling cyclopropylamine with butyl isothiocyanate in anhydrous THF (0°C, 12h) yields >85% purity (HPLC). Monitor byproducts (e.g., symmetrical thioureas) via LC-MS and optimize stoichiometry (1:1.05 amine:isothiocyanate ratio) .
Q. What statistical approaches are appropriate for analyzing dose-dependent biological activity data?
- Methodology : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves for IC₅₀/EC₅₀ determination. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., antimicrobial zones of inhibition). Report confidence intervals (95%) and p-values (<0.05) .
Data Contradiction & Reproducibility
Q. How can researchers address discrepancies in reported solubility or stability data across studies?
- Methodology : Replicate experiments under standardized conditions (e.g., USP pH buffers, controlled humidity). For instance, if solubility in ethanol varies (50–80 g/L), verify solvent purity (HPLC-grade) and temperature control (±0.5°C). Publish raw data with metadata (e.g., instrument calibration logs) .
Q. What validation steps ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
